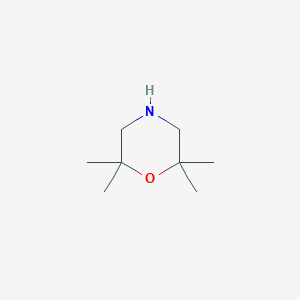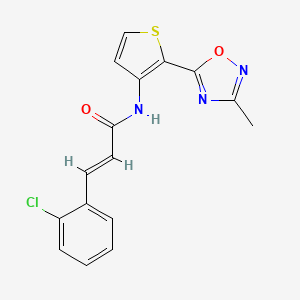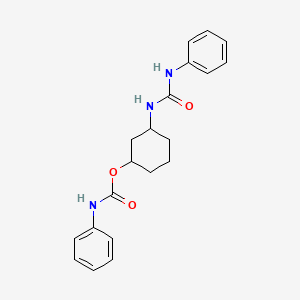
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of the fluorophenyl group could potentially influence the compound’s properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinoline ring (a fused benzene and pyridine ring), a fluorophenyl group, and a phenyl group. The exact structure would depend on the positions of these groups on the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including factors such as its size, shape, functional groups, and the presence of the fluorophenyl group .Applications De Recherche Scientifique
Antimicrobial Activities
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide and its related compounds have been extensively researched for their antimicrobial properties. These compounds have demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have shown these compounds to be effective against various bacterial and fungal strains (Patel & Patel, 2010). Similarly, clubbed quinazolinone and 4-thiazolidinone compounds have been synthesized and found to possess potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescence Agents
Research into the applications of this compound derivatives has also extended into the field of cancer treatment and fluorescence. A study on the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides highlighted these compounds' potential as anticancer and fluorescence agents. The synthesized hydroxyquinolinones were tested for cytotoxic activity towards various cancer and non-malignant cell lines, showing interesting data and comparing to isomeric compounds (Funk et al., 2015).
Drug Efflux Transporters and Metabolism
The interaction of derivatives with drug efflux transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), has been a focus of research. Studies have synthesized and evaluated compounds for their ability to assess the function of these transporters through positron emission tomography (PET) probes, suggesting their utility in medical imaging to understand drug disposition and resistance mechanisms (Kawamura et al., 2011). Additionally, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were determined in humans, showcasing the drug's extensive metabolism and the identification of various metabolites, indicating the compound's pharmacokinetic properties (Renzulli et al., 2011).
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus like this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, which could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the general properties of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their function . This interaction could lead to changes in cellular processes, potentially resulting in the therapeutic effects associated with this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological processes, potentially through their interaction with multiple receptors . The downstream effects of these interactions could include a wide range of biological responses, depending on the specific targets and pathways involved.
Pharmacokinetics
A study on n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, which share some structural similarities with this compound, found that these compounds have good pharmacokinetic properties and cause relatively low toxicity .
Result of Action
Based on the general properties of similar compounds, it can be inferred that this compound may exert its effects by modulating the function of its target receptors, potentially leading to changes in cellular processes and responses .
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-14-10-12-15(13-11-14)24-21(27)19-20(26)17-8-4-5-9-18(17)25(22(19)28)16-6-2-1-3-7-16/h1-13,26H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWJRIJDCDRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722584.png)
![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2722587.png)


![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)
![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)



![1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2722603.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)